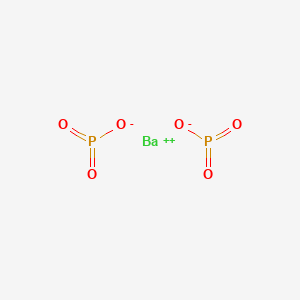
Barium metaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium metaphosphate is an inorganic compound with the molecular formula Ba(PO₃)₂. It is a colorless solid that is insoluble in water but soluble in acidic solutions through slow dissolution. The compound is composed of barium cations (Ba²⁺) attached to a polyphosphate anion ((PO₃⁻)ₙ). This compound is known for its high melting point of 1560°C and its use in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Barium metaphosphate can be synthesized through two primary methods:
-
Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction involves heating barium carbonate with metaphosphoric acid at elevated temperatures .
-
Aqueous Reaction of Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 (\text{aq}) + 2\text{NaPO}_3 (\text{aq}) \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ] This method involves mixing aqueous solutions of barium chloride and sodium metaphosphate .
Industrial Production Methods: Industrial production of this compound often involves the solid-state reaction of metaphosphoric acid with barium hydroxide, oxide, or carbonate at temperatures around 700°C .
化学反応の分析
Types of Reactions: Barium metaphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other metal salts to form different metaphosphate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents can reduce the compound under specific conditions.
Major Products Formed:
科学的研究の応用
Materials Science
1.1 Glass and Ceramics
Barium metaphosphate is extensively used in the production of specialty glasses and ceramics due to its unique thermal and optical properties. Recent studies have shown that sodium this compound glasses, when doped with rare earth elements like samarium, exhibit enhanced luminescent characteristics. For instance, the addition of barium oxide (BaO) significantly influences the glass's refractive index, density, and thermal stability.
| Sample Composition | Refractive Index | Density (g/cm³) | Glass Transition Temperature (°C) |
|---|---|---|---|
| 20BaSm0.3 | 1.5197 | 3.03 | 337.6 |
| 25BaSm0.3 | 1.5429 | 3.14 | 352.6 |
| 30BaSm0.3 | 1.5509 | 3.26 | 367.1 |
| 35BaSm0.3 | 1.5595 | 3.35 | 360.9 |
| 40BaSm0.3 | 1.5739 | 3.48 | 374.1 |
The structural modifications observed through Fourier-transform infrared spectroscopy indicate that increasing BaO content leads to a transition from a modifier oxide to a glass-forming element at higher concentrations .
1.2 Nanostructured Applications
Nanostructured barium phosphate has been synthesized for use as a contrast agent in micro-computed tomography imaging, particularly for visualizing vascular systems in biological tissues. The synthesized nanostructures demonstrated low cytotoxicity and produced high-quality imaging results, indicating their potential in biomedical imaging applications .
Biomedical Applications
2.1 Radiopaque Contrast Agents
Barium compounds are widely known for their use as radiopaque agents in medical imaging, particularly barium sulfate for gastrointestinal tract studies due to its high atomic number which provides excellent contrast against X-rays . this compound may also be explored for similar applications due to its favorable properties in imaging technologies.
2.2 Drug Delivery Systems
Research indicates that this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents, enhancing their bioavailability and therapeutic efficacy.
Environmental Science
3.1 Bioaccumulation Studies
Recent investigations into marine environments have highlighted the role of this compound in bioaccumulation processes facilitated by bacterial biofilms. These studies suggest that barium can bind to phosphates produced by bacteria, promoting barite precipitation in marine ecosystems . This interaction plays a crucial role in nutrient cycling and biogeochemical processes within aquatic environments.
Case Study: Luminescent Properties of Sodium this compound Glasses
A comprehensive study examined the luminescent properties of sodium this compound glasses doped with samarium ions at varying concentrations (0.3% and 1%). The findings revealed that the emission intensity was significantly influenced by the concentration of both samarium and barium oxide, demonstrating potential applications in solid-state lighting and display technologies .
Case Study: Bacterial Biofilms and Barite Formation
In a detailed examination of the mechanisms behind barite formation in marine settings, researchers found that specific marine bacteria could bioaccumulate barium from seawater, significantly contributing to barite precipitation through interactions with phosphate groups . This study underscores the environmental significance of this compound in natural processes.
作用機序
The mechanism of action of barium metaphosphate primarily involves its interaction with other chemical species. The barium cations (Ba²⁺) and polyphosphate anions ((PO₃⁻)ₙ) interact with various molecular targets, leading to the formation of new compounds. The exact pathways depend on the specific reactions and conditions involved .
類似化合物との比較
Sodium Metaphosphate (NaPO₃): Similar in structure but contains sodium instead of barium.
Calcium Metaphosphate (Ca(PO₃)₂): Contains calcium and has different solubility and thermal properties.
Magnesium Metaphosphate (Mg(PO₃)₂): Contains magnesium and is used in different industrial applications.
Uniqueness of Barium Metaphosphate: this compound is unique due to its high melting point, insolubility in water, and ability to form low-melting glasses with high thermal expansion coefficients. These properties make it particularly useful in industrial applications where high-temperature stability and specific thermal properties are required .
特性
CAS番号 |
13762-83-9 |
|---|---|
分子式 |
BaHO3P |
分子量 |
217.31 g/mol |
InChI |
InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChIキー |
ZETBKPAMMCFXNH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
正規SMILES |
O[P+](=O)[O-].[Ba] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















